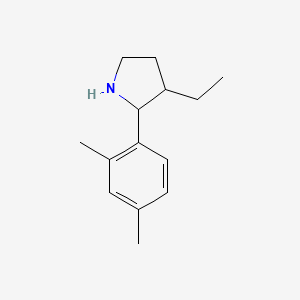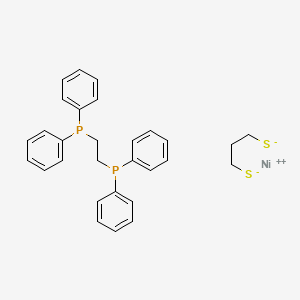
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is a coordination compound that features a nickel(II) center coordinated by a 1,3-propanedithiolate ligand and a 1,2-bis(diphenylphosphino)ethane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) typically involves the reaction of nickel(II) salts with 1,3-propanedithiol and 1,2-bis(diphenylphosphino)ethane under controlled conditions. One common method involves the following steps:
- Dissolution of nickel(II) chloride in an appropriate solvent such as ethanol or acetonitrile.
- Addition of 1,3-propanedithiol to the solution, followed by stirring at room temperature.
- Introduction of 1,2-bis(diphenylphosphino)ethane to the reaction mixture.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or to nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Oxidized nickel species and corresponding oxidized ligands.
Reduction: Reduced nickel species or nickel metal.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Biomimetic Studies: The compound is used in studies that mimic the active sites of metalloenzymes.
Drug Development: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug synthesis.
Industry
Electronics: The compound is investigated for its potential use in electronic devices due to its conductive properties.
Environmental Applications: It is studied for its ability to catalyze the degradation of environmental pollutants.
Mécanisme D'action
The mechanism by which (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating various chemical transformations through coordination and activation of substrates. The 1,3-propanedithiolate and 1,2-bis(diphenylphosphino)ethane ligands play crucial roles in stabilizing the nickel center and modulating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel(II) hydroxide
- Nickel(II) oxide
- Nickel(II) sulfide
Comparison
Compared to other nickel(II) compounds, (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science, where tailored reactivity and stability are crucial.
Propriétés
Formule moléculaire |
C29H30NiP2S2 |
|---|---|
Poids moléculaire |
563.3 g/mol |
Nom IUPAC |
2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);propane-1,3-dithiolate |
InChI |
InChI=1S/C26H24P2.C3H8S2.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4-2-1-3-5;/h1-20H,21-22H2;4-5H,1-3H2;/q;;+2/p-2 |
Clé InChI |
ZIWCIKQPWCDHPK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C[S-])C[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


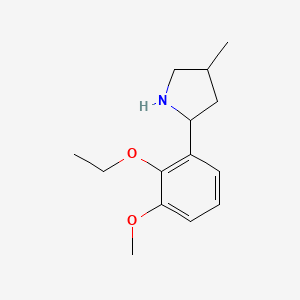
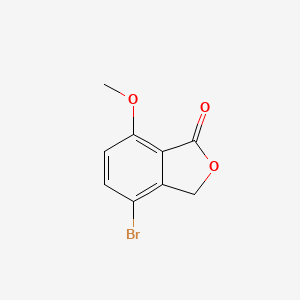
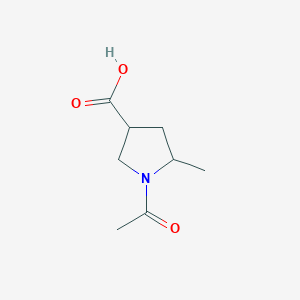
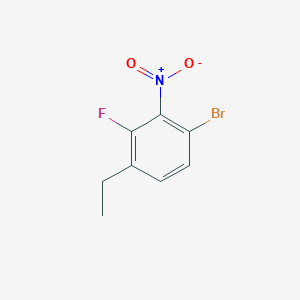

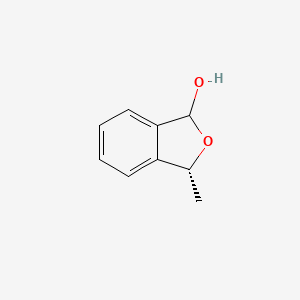
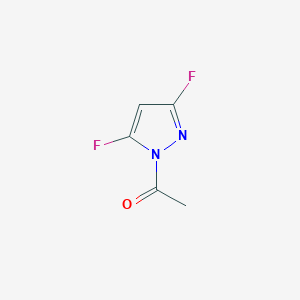
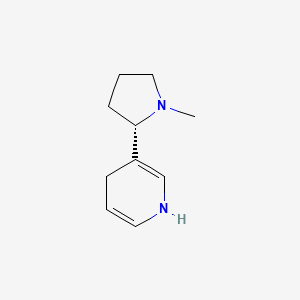
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
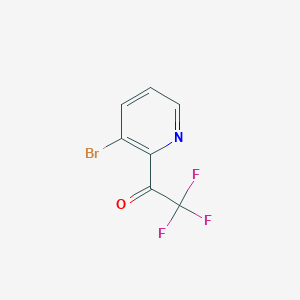
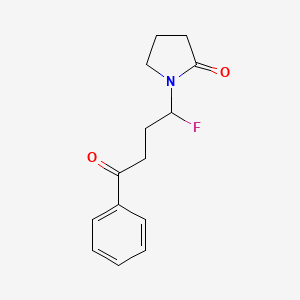
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

